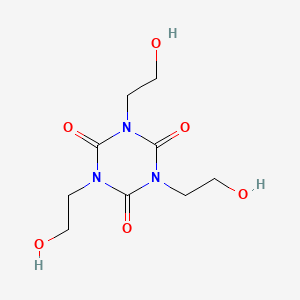
4-Chloro-2-methoxybenzoic acid
概述
描述
4-Chloro-2-methoxybenzoic acid, also known as 4-Chloro-o-anisic acid, is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a methoxy group at the second position. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
作用机制
Target of Action
The primary targets of 4-Chloro-2-methoxybenzoic acid are metal ions, specifically Mn 2+ , Co 2+ , Ni 2+ , Cu 2+ , and Zn 2+ . These metal ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and maintaining structural integrity of proteins and nucleic acids.
Mode of Action
This compound interacts with its targets by forming complexes with the aforementioned metal ions . The formation of these complexes can influence the biochemical pathways in which these metal ions are involved, leading to changes in cellular processes.
Biochemical Pathways
Similarly, Cu 2+ and Zn 2+ are essential for the function of superoxide dismutase, an enzyme that protects the cell from oxidative damage .
Pharmacokinetics
Its solubility in methanol suggests that it may be absorbed in the body when administered orally
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it influences. By forming complexes with metal ions, it may alter the function of enzymes and other proteins, leading to changes in cellular processes. For instance, it has been used in the synthesis of certain compounds, indicating its potential role in chemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other ions or molecules can affect its ability to form complexes with metal ions. Moreover, its stability and efficacy may be influenced by storage conditions .
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxybenzoic acid can be synthesized through several methods. One common method involves the chlorination of 2-methoxybenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反应分析
Types of Reactions
4-Chloro-2-methoxybenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing chlorine atom.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4).
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide are used under basic conditions to facilitate the substitution of the chlorine atom.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives of this compound.
Nucleophilic Substitution: Products include substituted benzoic acids where the chlorine atom is replaced by other functional groups.
科学研究应用
4-Chloro-2-methoxybenzoic acid has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
4-Chloro-2-methylbenzoic acid: Similar in structure but with a methyl group instead of a methoxy group.
5-Chloro-2-methoxybenzoic acid: Similar but with the chlorine atom at the fifth position.
2-Methoxybenzoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
4-Chloro-2-methoxybenzoic acid is unique due to the combined presence of both the chlorine atom and the methoxy group, which confer distinct electronic and steric properties. These properties make it a valuable compound in various chemical syntheses and research applications .
属性
IUPAC Name |
4-chloro-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEYMXHWIHFRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206091 | |
| Record name | 4-Chloro-o-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57479-70-6 | |
| Record name | 4-Chloro-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57479-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-o-anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057479706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-o-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-o-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 4-chloro-2-methoxybenzoic acid in coordination chemistry?
A1: this compound exhibits promising potential as a ligand in the synthesis of metal complexes. This is evident from its successful coordination with various transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) . Additionally, research demonstrates its ability to form stable complexes with lanthanides in the presence of a secondary ligand, 1,10-phenanthroline . These findings suggest potential applications in developing novel materials with unique properties.
Q2: Is there an efficient method for synthesizing this compound?
A2: Yes, a novel synthetic pathway for this compound has been developed, achieving a high yield and purity. The method involves a four-step process starting from 4-chlorophenol. It involves acylation, Fries rearrangement, O-methylation, and finally, oxidation to achieve the desired product with a 54.1% overall yield and 98.2% purity . This efficient synthesis provides a valuable pathway for further research and potential industrial applications of this compound.
Q3: Have the thermal properties of this compound complexes been investigated?
A3: Research indicates that the thermal decomposition kinetics of lanthanide complexes containing this compound and 1,10-phenanthroline have been studied . While specific details about the findings aren't available in the abstract, this suggests an interest in understanding the thermal stability of these complexes, potentially for applications requiring specific thermal properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















